KRN383 analog

FLT3-ITD Xenograft In Vivo Efficacy

KRN383 analog is an orally active quinoline-urea FLT3 inhibitor with dual potency against FLT3-ITD (IC50 ≤5.9 nM) and D835Y (IC50 43 nM). Single oral dose eradicates ITD-positive xenograft tumors for >6 months, a durable response not observed with comparators like SU11248. Ideal for AML xenograft studies requiring durable regression, resistance modeling against D835Y mutations, and transient exposure/washout protocols.

Molecular Formula C17H17N3O4
Molecular Weight 327.33 g/mol
Cat. No. B608383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRN383 analog
SynonymsKRN383, KRN 383, KRN-383
Molecular FormulaC17H17N3O4
Molecular Weight327.33 g/mol
Structural Identifiers
InChIInChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22)
InChIKeyFDEJMZJEHJWMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KRN383 Analog: FLT3 Kinase Inhibitor Selection Criteria and Procurement Guide for AML Research


KRN383 analog is a structural analog of KRN383, a quinoline-urea derivative that functions as an orally active inhibitor of Fms-like tyrosine kinase 3 (FLT3) [1]. KRN383 inhibits the autophosphorylation of FLT3 bearing internal tandem duplications (ITDs) with an IC50 of ≤5.9 nM and the Asp835Tyr (D835Y) point mutation with an IC50 of 43 nM, while also suppressing proliferation of ITD-positive cell lines with IC50 values ≤2.9 nM [2]. The compound has demonstrated in vivo efficacy following single oral administration, eradicating FLT3-ITD-positive xenograft tumors and prolonging survival in murine AML models [3].

KRN383 Analog Substitution Risks: Why FLT3 Inhibitor Class Compounds Are Not Interchangeable


FLT3 inhibitors exhibit substantial variability in potency against distinct FLT3 mutations, particularly the clinically relevant ITD and D835Y variants [1]. While several compounds target the FLT3 kinase domain, their efficacy against the D835Y point mutation—a known resistance driver in AML—differs markedly across the class. Furthermore, in vivo durability of response following transient exposure or single-dose regimens is not a class-wide property; KRN383 demonstrates tumor eradication following single-dose administration, a profile not observed with comparator FLT3 inhibitors such as SU11248 [2]. Selection based solely on FLT3 inhibitory activity without consideration of mutation-specific IC50 values and in vivo durability data risks procurement of compounds that fail to recapitulate key preclinical findings .

KRN383 Analog Quantitative Differentiation: Head-to-Head Comparison Data vs. SU11248 and Mutation-Specific Activity Profiles


KRN383 Analog Superior In Vivo Tumor Eradication Compared to SU11248 in FLT3-ITD Xenograft Models

In a direct head-to-head comparison, KRN383 demonstrated superior in vivo antitumor efficacy relative to the precedent FLT3 inhibitor SU11248 in a FLT3-ITD mutant xenograft model [1].

FLT3-ITD Xenograft In Vivo Efficacy

KRN383 Analog Dual Activity Against FLT3-ITD and D835Y Point Mutation in a Single Compound

KRN383 inhibits both FLT3-ITD and the Asp835Tyr (D835Y) point mutation—a common resistance-associated variant—within the same study system, providing a dual-activity profile not universally observed among FLT3 inhibitors [1].

FLT3 Mutation Kinase Inhibition Drug Resistance

KRN383 Analog Potent Antiproliferative Activity in FLT3-ITD-Positive AML Cell Lines

KRN383 exhibits potent inhibition of cellular proliferation across ITD-positive AML cell lines with IC50 values ≤2.9 nM [1], a potency level that supports its utility in cellular models of FLT3-driven AML.

Cell Proliferation AML FLT3-ITD

KRN383 Analog Tumor Eradication with Single-Dose Oral Administration: Procurement-Relevant Dosing Flexibility

A single oral dose of 80 mg/kg KRN383 achieved complete tumor eradication (no recurrence for >6 months) in all treated mice bearing MV4-11 FLT3-ITD xenografts [1].

Oral Bioavailability Dosing Regimen Xenograft Model

KRN383 Analog Superior Inhibition of FLT3 Autophosphorylation and Proliferation Under Transient Exposure vs. SU11248

In direct comparative in vitro studies, the advantage of KRN383 over SU11248 was more pronounced under transient drug exposure conditions, where inhibition of FLT3 autophosphorylation and cellular proliferation were assessed [1].

FLT3 Autophosphorylation Transient Exposure In Vitro Comparison

KRN383 Analog Optimal Procurement Scenarios: Evidence-Based Application Guide


FLT3-ITD-Positive AML Xenograft Studies Requiring Durable Tumor Regression

KRN383 analog is optimally procured for FLT3-ITD-positive AML xenograft studies where durable tumor regression or eradication is a primary endpoint. Based on direct comparative evidence showing superiority over SU11248 and single-dose eradication in all treated mice lasting >6 months [1], this compound enables robust in vivo efficacy readouts without confounding variables introduced by daily repeated dosing. Researchers evaluating next-generation FLT3 inhibitors or combination regimens should prioritize KRN383 analog as a benchmark control with established single-dose eradication capacity.

Resistance Mechanism Studies Involving FLT3 D835Y Point Mutations

For studies investigating acquired resistance to FLT3-targeted therapies, particularly those driven by D835Y kinase domain mutations, KRN383 analog provides a compound with documented dual activity against both FLT3-ITD (IC50 ≤5.9 nM) and D835Y (IC50 43 nM) variants [1]. This profile supports experimental designs that require a single inhibitor capable of addressing both mutation contexts without resorting to compound switching. Procurement is recommended for resistance modeling, combination therapy screens against D835Y-harboring cells, and structure-activity relationship studies exploring mutation-specific binding determinants.

Transient Target Engagement Assays and Pharmacodynamic Studies

KRN383 analog is well-suited for in vitro studies employing transient drug exposure protocols that model intermittent target engagement. Direct comparative data demonstrate that KRN383 retains superior inhibition of FLT3 autophosphorylation and cellular proliferation under transient exposure conditions relative to SU11248, with IC50 values of 1.3 nM (FLT3-ITD autophosphorylation in MV4-11), 0.4 nM (FLT3 wild-type autophosphorylation in THP-1), and 0.8 nM (proliferation inhibition in MV4-11) [1]. This compound enables washout experiments, pulsatile dosing simulations, and target residence time studies without the confounding factor of rapid efficacy loss.

Oral FLT3 Inhibitor Benchmarking and Comparator Studies

For research programs evaluating novel FLT3 inhibitors, KRN383 analog serves as an evidence-backed comparator with established oral bioavailability and in vivo efficacy benchmarks. Its quinoline-urea chemical scaffold distinguishes it structurally from other FLT3 inhibitor chemotypes [1], making it a valuable control for assessing scaffold-dependent effects. Procurement is indicated for head-to-head comparative studies, dose-response optimization, and translational pharmacology programs requiring a validated orally active FLT3 inhibitor with well-characterized potency parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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